molecular formula C8H6BrNO2 B3024294 trans-4-Bromo-beta-nitrostyrene CAS No. 5153-71-9

trans-4-Bromo-beta-nitrostyrene

Cat. No.: B3024294
CAS No.: 5153-71-9
M. Wt: 228.04 g/mol
InChI Key: LSGVHLGCJIBLMB-AATRIKPKSA-N
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Description

Overview and Significance in Organic Chemistry Research

trans-4-Bromo-beta-nitrostyrene (B1348637), a halogenated hydrocarbon with the chemical formula C8H6BrNO2, is a yellow to yellow-green crystalline solid. sigmaaldrich.com It is systematically named 1-bromo-4-[(E)-2-nitroethenyl]benzene according to IUPAC nomenclature. uni.lunih.gov The compound is characterized by the trans arrangement of substituents across the carbon-carbon double bond of its nitrovinyl side chain, a configuration that is significantly more thermodynamically stable than its cis isomer.

In the field of organic chemistry, this compound is highly significant due to its reactive nature. The presence of both a bromo and a nitro group makes it a versatile reagent. nih.gov It primarily functions as a Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles like enolates and amines. sigmaaldrich.com This reactivity is fundamental to its role as a valuable building block in the synthesis of more complex organic compounds. Its electrophilic character allows it to form covalent bonds with nucleophilic sites on various molecules, enabling the construction of intricate molecular architectures.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C8H6BrNO2 uni.lu
Molar Mass 228.04 g/mol sigmaaldrich.comnih.gov
Appearance Yellow to yellow-green crystalline powder
Melting Point 148-150 °C sigmaaldrich.com
IUPAC Name 1-bromo-4-[(E)-2-nitroethenyl]benzene uni.lunih.gov

| CAS Number | 5153-71-9 sigmaaldrich.comepa.govthermofisher.com |

Historical Context and Early Research Trends

The synthesis and study of nitrostyrenes have been a subject of interest in organic chemistry for many decades. Early research into compounds like this compound was built upon foundational reactions for creating the core β-nitrostyrene structure. One of the primary methods established early on was the Henry reaction, which involves the condensation of an aromatic aldehyde, in this case, 4-bromobenzaldehyde (B125591), with nitromethane (B149229). wikipedia.org Another classical approach involves the direct nitration of a styrene (B11656) derivative. wikipedia.org

Specifically for halogenated nitrostyrenes, a common synthetic route is the bromination of β-nitrostyrene, followed by a partial dehydrohalogenation step. wikipedia.org Initial studies focused on understanding the fundamental reactivity of these compounds, particularly the influence of the electron-withdrawing nitro group and the halogen substituent on the vinyl system. These early investigations established nitrostyrenes as useful intermediates, for example, in their reduction to phenethylamines using reagents like lithium aluminium hydride. wikipedia.org A 1953 publication in The Journal of Organic Chemistry highlights the long-standing interest in the synthesis of nitrostyrene (B7858105) derivatives, laying the groundwork for future explorations. acs.org

Current Research Landscape and Future Directions

The research landscape for β-nitrostyrene and its derivatives, including this compound, remains active and continues to evolve. sioc-journal.cn Contemporary research heavily focuses on developing novel synthetic methodologies that leverage the unique reactivity of the nitrostyrene scaffold. A significant area of investigation is its use in denitrative cross-coupling reactions, where the nitro group is replaced, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This has opened up new avenues for creating complex styrenyl compounds. mdpi.com

Another major trend is the application of this compound in organocatalytic asymmetric reactions. Researchers are designing chiral catalysts to control the stereochemical outcome of reactions, such as Michael additions, leading to the synthesis of enantiomerically enriched products. nih.gov Studies have also explored its use in multicomponent reactions, where two new C-C sigma bonds can be formed in a single pot. mdpi.com

Future directions appear to be aimed at expanding the synthetic utility of this compound. This includes the development of more efficient and sustainable catalytic systems and its application in the total synthesis of natural products and pharmaceutically relevant molecules. nih.gov The continued exploration of its reaction mechanisms, such as those involving radical addition-elimination pathways, is expected to uncover new and unexpected transformations. mdpi.com Furthermore, there is growing interest in the potential applications of its derivatives, with some studies investigating structure-activity relationships for various biological activities. nih.gov

Role as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block is a cornerstone of its importance in organic synthesis. Its reactivity is dominated by the electron-deficient double bond, making it an excellent Michael acceptor. sigmaaldrich.com This allows for the conjugate addition of a wide array of nucleophiles, which is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the nitro and bromo groups can act as leaving groups in subsequent reactions, enabling cascade or domino reaction sequences. nih.gov This dual reactivity makes it a powerful tool for constructing diverse molecular frameworks, particularly heterocyclic compounds. Research has demonstrated its successful use in the synthesis of:

Pyrazoles : These five-membered heterocyclic compounds, which exhibit a range of biological activities, can be synthesized using this compound as a key precursor. nih.gov

Dihydrofurans and Furans : It serves as a dielectrophile in reactions with various nucleophiles to assemble these important oxygen-containing heterocycles. nih.gov

Pyrroles : Through cascade reactions, often involving an initial Michael addition followed by elimination and cyclization, substituted pyrroles can be efficiently constructed. nih.gov

Isoxazolines : The compound can act as a four-atom synthon in (4+1) annulation reactions to produce isoxazoline (B3343090) N-oxides. nih.gov

The reduction of the nitro group to an amine provides another pathway for diversification, yielding bromo-substituted phenethylamines. wikipedia.org This versatility allows chemists to use a single, readily accessible starting material to generate a wide variety of complex molecular structures, cementing the status of this compound as a staple reagent in the synthetic organic chemist's toolbox. nih.gov

Table 2: Spectroscopic Data References for this compound

Spectrum Type Technique Source Reference
Infrared (IR) KBr Pellet (FT-IR) Bio-Rad Laboratories, Inc. nih.gov
Infrared (IR) ATR-Neat (FT-IR) Bio-Rad Laboratories, Inc. nih.gov

| Raman | FT-Raman | Bio-Rad Laboratories, Inc. nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene
Source PubChem
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InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308701
Record name trans-4-Bromo-β-nitrostyrene
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Molecular Weight

228.04 g/mol
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CAS No.

5153-71-9, 3156-37-4
Record name trans-4-Bromo-β-nitrostyrene
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Record name NSC121158
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Record name trans-4-Bromo-β-nitrostyrene
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Record name 1-bromo-4-[(E)-2-nitroethenyl]benzene
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Synthetic Methodologies and Reaction Pathways of Trans 4 Bromo Beta Nitrostyrene

Established Synthetic Routes

Condensation Reactions

Condensation reactions represent the most common and direct approach to synthesizing β-nitrostyrenes. These reactions typically involve the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene product.

The primary method for synthesizing trans-4-bromo-β-nitrostyrene is the Henry reaction, also known as a nitroaldol reaction, between 4-bromobenzaldehyde (B125591) and nitromethane (B149229). scispace.comwikipedia.org This reaction is typically catalyzed by a base and proceeds in two stages: an initial aldol-type addition to form a β-nitro alcohol intermediate, followed by an elimination of water (dehydration) to form the carbon-carbon double bond of the nitrostyrene (B7858105). scispace.comsigmaaldrich.com

Various catalysts and reaction conditions have been employed to optimize this transformation. Primary amines, such as methylamine (B109427) or ethylamine, often in the presence of a solvent like methanol (B129727) or ethanol (B145695), are effective catalysts. The reaction can also be catalyzed by alkali hydroxides or ammonium (B1175870) acetate (B1210297) in acetic acid. The dehydration step is often facilitated by acidic workup or by heat, driving the reaction towards the formation of the thermodynamically stable trans-nitrostyrene product.

Table 1: Selected Conditions for the Synthesis of 4-Bromo-β-nitrostyrene via Henry Reaction

Reactant 1Reactant 2Catalyst / ReagentSolventTemperature (°C)Yield (%)
4-bromobenzaldehydeNitromethaneMethylamineMethanol40-50High
4-bromobenzaldehydeNitromethaneAmmonium acetateAcetic Acid70-80>80
4-bromobenzaldehydeNitromethaneEthylamineEthanolRefluxGood

The scope of the Henry reaction can be extended by using other short-chain nitroalkanes in place of nitromethane. When 4-bromobenzaldehyde is reacted with nitroethane, the resulting product is 1-(4-bromophenyl)-2-nitroprop-1-ene, a β-methyl-β-nitrostyrene derivative.

The reaction mechanism is analogous to that with nitromethane. A basic catalyst deprotonates nitroethane at the α-carbon, generating a nucleophilic nitronate anion. This anion then attacks the carbonyl carbon of 4-bromobenzaldehyde, leading to a nitro-alcohol intermediate which subsequently dehydrates to form the final product. The use of nitroethane introduces a methyl group on the β-carbon of the nitroalkene. This modification can influence the electronic properties and steric profile of the resulting molecule.

Table 2: Synthesis of 4-Bromo-β-methyl-β-nitrostyrene

Reactant 1Reactant 2CatalystSolventTemperature (°C)Product
4-bromobenzaldehydeNitroethaneMethylamineIsopropanol40-501-(4-bromophenyl)-2-nitroprop-1-ene
4-bromobenzaldehydeNitroethanen-ButylamineTolueneReflux1-(4-bromophenyl)-2-nitroprop-1-ene

Halogenation and Dehydrohalogenation Approaches

Alternative synthetic strategies involve the formation of the carbon-carbon double bond through elimination reactions or the introduction of the bromo-substituent at a different stage.

A general method for preparing halogenated alkenes involves the addition of a halogen across a double bond, followed by dehydrohalogenation. In the context of nitrostyrenes, bromo-nitrostyrene can be obtained by treating a precursor β-nitrostyrene with bromine, which leads to an intermediate dibromo adduct.

The first step is the electrophilic addition of molecular bromine (Br₂) across the alkene double bond of the nitrostyrene. This reaction breaks the π-bond and forms a new vicinal dibromide, specifically a 1-aryl-1,2-dibromo-2-nitroethane derivative.

In the second step, this dibromo intermediate is treated with a base to induce an elimination reaction. The base abstracts a proton from the carbon adjacent to the nitro-substituted carbon, and a bromide ion is eliminated, resulting in the reformation of the double bond and the formation of a vinyl bromide. This process is a type of E2 elimination mechanism. This sequence results in the introduction of a bromine atom onto the alkene backbone.

Another synthetic route utilizes bromonitromethane (B42901) as a key building block. This approach involves the reaction of bromonitromethane with an imine, which is typically pre-formed from the condensation of an aldehyde and a primary amine. For the synthesis of a 4-bromo-β-nitrostyrene derivative, the imine would be generated from 4-bromobenzaldehyde.

This reaction is a variant of the nitro-Mannich (or aza-Henry) reaction. In the presence of a catalyst, the acidic proton of bromonitromethane is removed by a base to form a carbanion. This nucleophile then adds to the electrophilic carbon of the imine C=N double bond. The resulting product is a β-amino-α-bromo-nitroalkane. While this reaction yields a saturated backbone, subsequent elimination of the amino group and HBr under specific conditions could potentially lead to the formation of the target nitroalkene, although this represents a more complex, multi-step pathway compared to the direct condensation methods.

Nitration of Bromostyrenes

A common and effective method for synthesizing β-nitrostyrenes is the Henry reaction, also known as the nitro-aldol reaction. This base-catalyzed carbon-carbon bond-forming reaction occurs between a nitroalkane and an aldehyde or ketone. organic-chemistry.org For the synthesis of trans-4-bromo-beta-nitrostyrene (B1348637), this typically involves the condensation of 4-bromobenzaldehyde with nitromethane. researchgate.net The initial product is a β-hydroxy nitro-compound, which tends to eliminate water to yield the nitroalkene. organic-chemistry.org

Another approach involves the direct nitration of styrenes. A one-pot process has been developed for the selective nitration of various styrenes to their corresponding β-nitrostyrenes under mild conditions. This method uses a mixture of iodine, copper(II) tetrafluoroborate (B81430) (prepared from CuO and HBF4), and sodium nitrite (B80452) in acetonitrile (B52724) at room temperature. unirioja.es The reaction is believed to proceed through the formation of an iodonitro intermediate, which then undergoes dehydro-iodination, catalyzed by copper(I) salts formed during the reaction, to directly yield the trans-β-nitrostyrene. unirioja.es This procedure is efficient and tolerates a range of functional groups on the aromatic ring. unirioja.es

Stereoselective Synthesis and Isomer Control

The geometry of the carbon-carbon double bond is a critical aspect of the synthesis of nitrostyrenes. The trans-isomer is generally more stable and is often the desired product.

In the Henry reaction, the elimination of water from the intermediate nitro-aldol adduct is a key step where stereoselectivity is determined. The reaction conditions can be tuned to favor the formation of the thermodynamically more stable trans-isomer. For instance, the direct formation of trans-β-nitrostyrene from styrene (B11656) using an iodine and copper(II) tetrafluoroborate system is attributed to a dehydro-iodination process that yields the trans product. unirioja.es The stability of the trans-configuration, where the bulky phenyl and nitro groups are on opposite sides of the double bond, is a major driving force for its preferential formation.

While this compound itself is an achiral molecule, it is a valuable substrate in enantioselective synthesis, particularly in asymmetric Michael additions. Chiral organocatalysts are frequently used to facilitate the addition of nucleophiles to β-nitrostyrenes, creating chiral products with high enantioselectivity. rsc.org For example, this compound can be employed as a Michael acceptor in organocatalytic asymmetric Michael additions. chemicalbook.com Bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, have been successfully used to catalyze these reactions, yielding products in high yields and with excellent enantioselectivities. mdpi.comresearchgate.net

Advanced Synthetic Strategies

Modern synthetic chemistry has introduced sophisticated catalytic methods to improve the efficiency, selectivity, and environmental footprint of chemical transformations.

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has become a powerful tool in synthesis. biosynth.com Chiral organocatalysts are particularly prominent in the asymmetric synthesis of complex molecules derived from β-nitrostyrenes. rsc.org For instance, the asymmetric Michael addition of aldehydes to nitroolefins like trans-4-methyl-β-nitrostyrene has been reported using silylated pyrrolidine (B122466) catalysts. sigmaaldrich.com Similarly, cinchona-based thiourea (B124793) organocatalysts have been shown to be highly efficient in catalyzing the addition of β-dicarbonyl compounds to β-nitrostyrene, achieving excellent yields and enantioselectivities (up to 95% yield and 97% ee). researchgate.net These catalysts often work through a dual-activation mechanism, where one part of the catalyst activates the nucleophile (e.g., as an enamine) while another part activates the electrophile (the nitrostyrene) through hydrogen bonding. researchgate.net

The table below summarizes the performance of different organocatalysts in the Michael addition reaction of 2,4-pentanedione to trans-β-nitrostyrene, highlighting the effect of catalyst structure and solvent on the reaction's efficiency and enantioselectivity.

CatalystSolventTime (h)Yield (%) researchgate.netee (%) researchgate.net
QuinineToluene489080
QuinineTHF488588
QuinineCH2Cl2489284
Thiourea Catalyst 2Toluene19597
Thiourea Catalyst 2THF484796

Data sourced from a study on organocatalytic enantioselective Michael additions. researchgate.net

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of nitrostyrene synthesis, copper(II) chloride has been used in conjunction with sodium borohydride (B1222165) for the reduction of β-nitrostyrenes to phenethylamines. beilstein-journals.org Furthermore, copper-catalyzed reactions have been developed for the synthesis of β-nitrostyrenes themselves. As mentioned earlier, a system involving copper(II) tetrafluoroborate promotes the one-pot conversion of styrenes to β-nitrostyrenes. unirioja.es Palladium(II) complexes have also been studied as catalysts for the hydrogenation of related compounds like trans-4-methyl-β-nitrostyrene. sigmaaldrich.com These catalytic approaches often provide high selectivity and functional group tolerance under mild conditions. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound and related nitrostyrenes is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic solvents, milder reaction conditions, and recyclable materials to minimize environmental impact.

Use of Recyclable Solvents (e.g., PEG)

Polyethylene glycol (PEG) has emerged as a promising recyclable and environmentally benign solvent for reactions involving nitrostyrenes. rsc.org Its application in the asymmetric organocatalytic Michael addition of aldehydes to trans-β-nitrostyrenes demonstrates its effectiveness as a reaction medium. rsc.org The use of PEG facilitates simple experimental and product isolation procedures and, crucially, allows for the easy recovery and reuse of the solvent. rsc.org This contributes to the development of a green strategy for important carbon-carbon bond-forming reactions. rsc.org

One of the primary advantages of PEG is its recyclability. After the completion of a reaction, the solvent can be recovered and reused for multiple cycles without a significant drop in product yield or stereoselectivity. rsc.org This has been demonstrated in the reaction of trans-β-nitrostyrene with n-butyraldehyde, where PEG was successfully reused for five consecutive runs, maintaining excellent yields and enantiomeric excess. rsc.org Deep eutectic solvents (DESs) are also gaining attention as green and sustainable alternatives to traditional organic solvents in reactions involving β-nitrostyrenes. researchgate.net

Table 1: Recyclability of PEG in the Conjugate Addition of n-Butyraldehyde to trans-β-nitrostyrene
RunYield (%)Enantiomeric Excess (ee, %)
19997
29597
39596
49497
58997
Data adapted from a study on organocatalytic Michael addition in PEG. rsc.org
Environmentally Benign Reaction Conditions

The pursuit of greener synthetic routes also involves adopting reaction conditions that are less harsh and more energy-efficient. A notable example is the use of a sulfated zirconia-secondary amine cooperative system for the synthesis of β-nitrostyrenes. researchgate.net This method allows for the condensation of aldehydes with nitromethane and is efficient without the need for high-temperature reactivation of the catalyst for reuse. researchgate.net The catalyst can be recovered and reused multiple times; for instance, a catalyst dried at 100°C showed a yield of 85% on the first run, which only decreased to 80% by the tenth run. researchgate.net

Furthermore, metal-free, "one-pot" microwave procedures using PEG400 as the sole solvent have been developed for synthesizing derivatives from β-nitrostyrene, highlighting a move towards more eco-friendly processes. researchgate.net

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and designing new synthetic strategies.

Detailed Reaction Mechanisms (e.g., Michael Addition, SN2, Cycloaddition)

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond for various transformations. nih.gov

Michael Addition (Conjugate Addition): As a potent electrophile, β-nitrostyrene readily undergoes Michael or conjugate addition reactions. nih.gov Nucleophiles, such as amines or carbanions from compounds like diethyl malonate, attack the β-carbon of the nitroalkene. acs.orgmdpi.com Mechanistic studies on the addition of amines to nitrostyrenes indicate that the reaction proceeds via a protic solvent-mediated pathway, leading to the formation of a Michael adduct intermediate. acs.org In some cases, this is followed by a retro-aza-Henry-type process, resulting in nitroalkane elimination. acs.org

Cycloaddition: this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions and as a dienophile in Diels-Alder reactions to construct various cyclic systems. nih.gov For example, it can react with azomethine ylides in a 1,3-dipolar cycloaddition to form substituted pyrroles. researchgate.net

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative insight into reaction pathways. The addition of substituted anilines to trans-β-nitrostyrene has been investigated to understand the reaction mechanism and rate-determining steps. rsc.org The reaction kinetics suggest the formation of a zwitterionic intermediate in the rate-determining step, which is then followed by a rapid intramolecular proton transfer to form the final product. rsc.org

The rate of reaction can be influenced by various factors, including the nature of the solvent, the catalyst, and the concentration of reactants. For instance, in the catalytic synthesis of styrene, the reaction rate shows a variable dependence on catalyst concentration, a first-order dependence on ethylene (B1197577) concentration (with saturation at higher concentrations), and a zero-order dependence on the oxidant concentration. nih.gov

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving nitrostyrenes. researchgate.net Theoretical investigations at the DFT M06-2X/def2-TZVP level of theory have been used to dissect the reaction mechanism of β-nitrostyrene with other reagents, exploring various proposed routes and pathways to predict the most favorable products. researchgate.net

By combining experimental results with computational calculations, researchers can gain a deeper understanding of the reaction pathways. For example, computational studies have supported a protic solvent-mediated mechanism in the Michael addition of amines to nitrostyrenes. acs.org These methods are instrumental in predicting reaction outcomes and understanding the electronic structure and reactivity of compounds like this compound. researchgate.net

Reactivity and Derivatization of Trans 4 Bromo Beta Nitrostyrene

Nucleophilic Addition Reactions

The polarized nature of the double bond in trans-4-bromo-beta-nitrostyrene (B1348637) facilitates the addition of nucleophiles to the β-carbon, a process known as conjugate or Michael addition. masterorganicchemistry.com This reactivity is central to its synthetic utility.

The Michael addition is a key transformation involving the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group-activated alkene (the Michael acceptor). masterorganicchemistry.com this compound serves as an effective Michael acceptor in these reactions.

The organocatalyzed Michael addition of aldehydes to nitroalkenes, such as this compound, is a well-established method for the enantioselective synthesis of γ-nitro aldehydes. epa.gov In a reaction catalyzed by a chiral pyrrolidine (B122466) catalyst, alkyl aldehydes react with (E)-β-bromonitrostyrenes to produce enantioenriched cyclopropanes with quaternary carbon centers. nih.gov The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the catalyst, which then attacks the bromonitrostyrene. nih.gov

Table 1: Organocatalyzed Michael Addition of Aldehydes to (E)-β-Bromonitrostyrenes

AldehydeCatalystProductYield (%)Enantiomeric Excess (%)
Alkyl AldehydeChiral PyrrolidineEnantioenriched CyclopropaneHighHigh

Data compiled from research on organocatalyzed reactions of bromonitrostyrenes. nih.gov

Active methylene (B1212753) compounds, such as 1,3-dicarbonyl compounds and β-ketosulfones, are effective nucleophiles in Michael additions to bromonitrostyrenes. nih.gov For instance, the reaction of (E)-β-bromonitrostyrenes with 1,3-dicarbonyl compounds, catalyzed by a chiral thiourea (B124793) catalyst, yields dihydrofurans. nih.gov The catalyst facilitates the reaction by forming hydrogen bonds with both substrates. nih.gov Similarly, β-ketosulfones react with bromonitroalkenes under basic conditions to form diastereoselective trans-3-aryl-2-nitro-2,3-dihydrobenzofurans in excellent yields. nih.gov

Table 2: Reaction of this compound with Active Methylene Compounds

NucleophileCatalyst/ConditionsProductDiastereoselectivity
1,3-Dicarbonyl CompoundChiral Thiourea CatalystDihydrofuran-
β-KetosulfoneBasic Conditionstrans-3-aryl-2-nitro-2,3-dihydrobenzofuranExcellent

This table summarizes findings from studies on the reactivity of bromonitrostyrenes. nih.gov

The Friedel-Crafts reaction of indoles with nitrostyrenes is a powerful tool for the synthesis of indole (B1671886) derivatives. Rhodium complexes have been shown to catalyze the reaction between various indoles and trans-4-methylthio-β-nitrostyrene, a related compound, achieving high enantiomeric excess. acs.org While specific data for the 4-bromo derivative was not found in the provided results, the general reactivity pattern suggests that this compound would undergo similar reactions with indoles to produce the corresponding substituted indole products.

The electrophilic nature of this compound allows it to react with biological nucleophiles. It can form covalent bonds with nucleophilic sites on proteins, such as the thiol group of cysteine residues, leading to modification of their activity. This reactivity is a key aspect of its biological effects.

While Grignard and organolithium reagents typically add directly to carbonyl groups (1,2-addition), organocuprates (Gilman reagents) are known to perform conjugate addition (1,4-addition) to α,β-unsaturated systems. masterorganicchemistry.com Although specific examples with this compound were not detailed in the search results, this general reactivity pattern of organometallic reagents is a fundamental concept in organic chemistry. The addition of an organocuprate to this compound would be expected to result in the formation of a new carbon-carbon bond at the β-position relative to the nitro group.

Reactions with Hydrazines

The reaction of β-nitrostyrenes with hydrazines is a key method for the synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in the pharmaceutical industry. orgsyn.orgyoutube.com The reaction between this compound and hydrazine (B178648) derivatives can be influenced by various factors, including the solvent and the substituents on the hydrazine.

Generally, the synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com In the context of nitrostyrenes, the reaction proceeds through a Michael addition of the hydrazine to the electron-deficient double bond of the nitrostyrene (B7858105), followed by cyclization and elimination of nitrous acid to form the pyrazole (B372694) ring. The regioselectivity of the pyrazole formation can be controlled by the choice of solvent, with polar protic solvents like methanol (B129727) and ethanol (B145695) favoring the formation of the desired pyrazole product. orgsyn.org

For instance, reacting this compound with hydrazine under microwave irradiation can lead to the formation of substituted pyrazoles. The reaction conditions, such as temperature and reaction time, play a crucial role in the successful synthesis and yield of the final product.

Reactant with this compoundProduct TypeKey Reaction Aspects
HydrazinesPyrazolesMichael addition followed by cyclization and elimination. orgsyn.org Solvent choice influences regioselectivity. orgsyn.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. This compound, with its electron-deficient alkene character, is an excellent substrate for various cycloaddition reactions.

The [3+2] cycloaddition reaction of azomethine ylides with nitrostyrenes is a highly effective method for the synthesis of polysubstituted pyrrolidines, which are important structural motifs in many biologically active compounds. rsc.orgnih.gov Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors. nih.gov

The reaction of this compound with an azomethine ylide leads to the formation of a highly functionalized pyrrolidine ring. researchgate.net This reaction is often highly stereoselective, allowing for the control of the relative and absolute stereochemistry of the newly formed stereocenters. The diastereoselectivity of the cycloaddition can be influenced by the reaction conditions and the nature of the substituents on both the nitrostyrene and the azomethine ylide. researchgate.net

The Diels-Alder reaction, a [4+2] cycloaddition, is another important transformation for this compound. In this reaction, the nitrostyrene acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nitro group enhances the dienophilic character of the double bond, facilitating the reaction.

Studies on related β-nitrostyrenes have shown that they readily participate in Diels-Alder reactions with various dienes, such as cyclic 1,3-dienes, to produce substituted nitrocyclohexenes. beilstein-journals.orgnih.govbeilstein-journals.org The reaction of this compound with a suitable diene would be expected to yield the corresponding substituted nitrocyclohexene derivative. The stereochemistry of the resulting cycloadduct is governed by the well-established rules of the Diels-Alder reaction.

Reaction TypeReactant with this compoundProduct Type
1,3-Dipolar CycloadditionAzomethine YlidesPyrrolidines rsc.orgresearchgate.net
Diels-Alder [4+2] Cycloaddition1,3-DienesSubstituted Nitrocyclohexenes nih.gov

Reduction Chemistry

The reduction of the nitro group and the carbon-carbon double bond in this compound opens up pathways to valuable amine compounds.

One of the most significant applications of the reduction of β-nitrostyrenes is the synthesis of phenethylamines, a class of compounds with diverse pharmacological activities. beilstein-journals.orgmdma.ch The complete reduction of both the nitro group and the double bond of this compound yields 4-bromophenethylamine.

Various reducing agents can be employed for this transformation. A common method involves the use of lithium aluminum hydride (LiAlH₄). mdma.ch Another effective system is sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like copper(II) chloride (CuCl₂), which allows for a one-pot reduction under mild conditions. beilstein-journals.orgresearchgate.netchemrxiv.orgnih.gov This method is often preferred due to its simplicity and the use of a non-pyrophoric reducing agent. beilstein-journals.org Other methods include catalytic hydrogenation. beilstein-journals.org

Selective reduction of either the nitro group or the double bond in this compound can lead to different valuable intermediates. For instance, the selective reduction of the double bond while leaving the nitro group intact can be achieved using sodium borohydride. beilstein-journals.org This would yield 1-bromo-4-(2-nitroethyl)benzene.

Conversely, achieving the selective reduction of the nitro group to an amine while preserving the double bond is more challenging but can be accomplished under specific reaction conditions with carefully chosen reagents. The ability to perform such selective reductions significantly enhances the synthetic utility of this compound.

Reduction TypeProductCommon Reducing Agents/Systems
Complete Reduction (Nitro group and Double Bond)4-BromophenethylamineLiAlH₄ mdma.ch, NaBH₄/CuCl₂ beilstein-journals.orgresearchgate.netchemrxiv.org, Catalytic Hydrogenation beilstein-journals.org
Selective Reduction of Double Bond1-Bromo-4-(2-nitroethyl)benzeneNaBH₄ beilstein-journals.org

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a substrate for several such transformations. These reactions primarily involve the bromo-substituent on the aromatic ring and the nitro group on the vinyl moiety.

β-Nitrostyrenes, including the bromo-substituted variant, are effective partners in denitrative cross-coupling reactions. nih.govmdpi.com In these transformations, the nitro group is replaced by a new carbon or heteroatom substituent, providing a stereoselective route to a variety of functionalized alkenes. nih.govresearchgate.net This method is considered an alternative to traditional cross-coupling reactions. mdpi.com The versatility of this reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net

The reaction proceeds by coupling the styryl component of the nitrostyrene with various organic reagents, leading to the elimination of a molecule containing the NO2 residue. mdpi.com This rapidly expanding field provides access to a wide array of valuable compounds. nih.govresearchgate.net

Table 1: Products of Denitrative Cross-Coupling of β-Nitrostyrenes

Product Class Description
β-Alkylated Styrenes Formed by coupling with alkylating agents. nih.gov
Chalcones Synthesized via coupling with acyl sources. nih.govmdpi.com
Stilbenes Result from coupling with aryl partners. nih.govmdpi.com
Cinnamic Acids Produced through carboxylation-type couplings. nih.govmdpi.com
Conjugated Sulfones Formed by reaction with sulfinic acid derivatives. mdpi.comresearchgate.net

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the aromatic core. A general and efficient method involves the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure. nih.gov This transformation can be used to synthesize a range of carbonyl-containing compounds. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Aryl Bromides

Reaction Type Reagents/Catalyst System Product Type
Carbonylation CO gas, Pd catalyst (e.g., with Xantphos ligand) Benzamides, Methyl Esters, Weinreb Amides nih.gov
Four-Component Coupling Sulfenamide, Alkyne, CO, Diphenyl diselenide, Pd(PPh3)4 (Z)-β-Selenyl Acrylamides nih.gov

Other Transformative Reactions

Beyond cross-coupling, the unique structure of this compound allows for other significant chemical transformations, including cyclizations and selective modifications of the aromatic ring or the vinyl group.

The presence of reactive sites on both the aromatic ring and the side chain allows for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. For instance, derivatives of nitrostyrenes can undergo cyclization to form various ring systems. researchgate.net Studies on related halo- and nitro-substituted furan (B31954) derivatives have shown that these substituents can facilitate intramolecular cyclization processes, sometimes leading to rearranged products or polyfunctional oxabicycles. nih.gov The 5-nitro-substituted furfuryl amide, for example, undergoes an unusual isomerization-cyclization under microwave conditions. nih.gov

The bromo-substituent is the primary site for derivatization on the aromatic ring. As discussed in the context of palladium-catalyzed reactions (Section 3.4.2), this halogen atom can be readily replaced through various cross-coupling methodologies to introduce new functional groups. This allows for the synthesis of a wide range of analogs with modified electronic and steric properties on the phenyl ring.

The vinyl group of this compound is electron-deficient due to the strong electron-withdrawing effect of the nitro group, making it susceptible to a variety of transformations.

Michael Addition : The molecule can act as a Michael acceptor, reacting with nucleophiles such as enolates and amines in a conjugate addition reaction.

Reduction : The nitro group can be chemically reduced to an amine group using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This amino derivative is a versatile intermediate for further synthesis.

Denitrative Reactions : As detailed in Section 3.4.1, denitrative cross-coupling directly modifies the vinyl group by replacing the nitro substituent. researchgate.net

Mechanistic Understanding of Reactivity

The reactivity of this compound is largely governed by the interplay of the bromo and nitro substituents on the styrenic backbone. The conjugated system, encompassing the phenyl ring, the vinyl group, and the nitro group, creates a molecule with distinct electrophilic character at the β-carbon.

The presence of both a halogen and a nitro group on the trans-β-nitrostyrene framework profoundly influences its chemical reactivity. The nitro group (-NO2), being a strong electron-withdrawing group, significantly decreases the electron density across the entire conjugated system. shaalaa.comdoubtnut.com This effect is particularly pronounced at the ortho and para positions of the benzene (B151609) ring and is transmitted through the vinyl bridge. shaalaa.comdoubtnut.com This electron deficiency renders the β-carbon of the nitroalkene highly electrophilic and susceptible to attack by nucleophiles. mdpi.com The reactivity of β-nitrostyrenes is often harnessed in Michael additions, where they serve as excellent Michael acceptors. mdpi.com

The bromine atom at the para-position of the phenyl ring also contributes to the electrophilic nature of the molecule. Halogens are deactivating groups, meaning they withdraw electron density from the aromatic ring through an inductive effect. This further enhances the electron-withdrawing nature of the substituted phenyl ring, thereby increasing the reactivity of the vinyl group towards nucleophiles. The combined electron-withdrawing effects of the para-bromo and the β-nitro substituents make this compound a highly reactive substrate in various chemical transformations.

In the context of nucleophilic substitution on the aromatic ring, the presence of a nitro group at the ortho or para position is known to increase the reactivity of haloarenes. shaalaa.comdoubtnut.com This is because the nitro group can stabilize the negative charge of the intermediate carbanion through resonance. shaalaa.com While the primary reactivity of this compound is centered on the nitroalkene moiety, the electronic influence of the nitro group extends to the entire molecule.

The leaving group ability in reactions involving β-bromo-β-nitrostyrenes has been noted, with the general trend being Br > NO2 > Cl. nih.gov This suggests that in certain reaction pathways, the bromide ion is a better leaving group than the nitrite (B80452) ion. nih.gov

The "trans" configuration of the starting material, this compound, often plays a significant role in determining the stereochemistry of the reaction products. The planarity of the trans-double bond allows for specific modes of approach by reagents, which can lead to predictable stereochemical outcomes.

In reactions such as 1,3-dipolar cycloadditions, the stereochemistry of the alkene is often retained in the resulting cycloadduct. For instance, the reaction of β-bromo-β-nitrostyrenes with azomethine ylides, generated from the thermal cleavage of aziridines, leads to the formation of unstable cycloadducts. nih.gov The stereochemistry of these initial adducts is a direct consequence of the geometry of the starting nitrostyrene. Subsequent elimination and isomerization steps may alter the final stereochemistry of the product. nih.gov

Multicomponent reactions involving β-bromo-nitrostyrenes can also lead to the formation of products with multiple stereocenters. The diastereoselectivity of these reactions is influenced by the substituents on the reactants. For example, in a multicomponent reaction of oxindoles, bromonitrostyrenes, and α-amino acids, two diastereomers of the resulting tetra-substituted α-spiropyrrolidine structures can be obtained, with the outcome depending on the substituent at the α-position of the amino acid. nih.gov

The table below summarizes the key substituents and their influence on the reactivity and stereochemistry of reactions involving this compound.

SubstituentPositionElectronic EffectInfluence on ReactivityInfluence on Stereochemistry
Nitro (-NO₂)β-position (vinyl)Strong electron-withdrawingActivates the double bond for nucleophilic attack (Michael acceptor). mdpi.comDirects the initial approach of reagents, influencing the stereochemistry of the initial adduct.
Bromo (-Br)4-position (phenyl)Inductive electron withdrawalEnhances the overall electrophilicity of the molecule. Can act as a leaving group in some reactions. nih.govCan influence the facial selectivity of reagent attack on the aromatic ring, though less directly than the nitroalkene moiety.

Applications in Advanced Organic Synthesis and Materials Science

Pharmaceutical Intermediates and Drug Discovery

The molecular architecture of trans-4-Bromo-beta-nitrostyrene (B1348637) makes it a significant building block in the field of medicinal chemistry and drug discovery. Its reactivity allows for its incorporation into a wide range of molecular frameworks destined for biological evaluation.

Precursor for Psychoactive Phenethylamines and Amphetamines

Substituted nitrostyrenes are well-documented as the final precursors in the synthesis of numerous substituted phenethylamines and amphetamines. In these synthetic routes, the nitrostyrene (B7858105) derivative is typically reduced to the corresponding amine. The work of chemist Alexander Shulgin, in particular, highlights the use of various substituted nitrostyrenes for creating extensive libraries of psychoactive compounds. wikipedia.org The 4-bromo substitution on the phenyl ring specifically allows for the synthesis of 4-bromophenethylamines and 4-bromoamphetamines.

Building Block for Diverse Biologically Active Scaffolds

As a nitroalkene, this compound serves as a potent Michael acceptor, readily reacting with nucleophiles. This reactivity is fundamental to its role as a versatile building block for creating a diverse array of biologically active scaffolds. The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of complex substituents and the construction of varied molecular skeletons for screening in drug discovery programs. epa.gov

Intermediate in the Synthesis of PTP1B Inhibitors

Derivatives of trans-beta-nitrostyrene (B46478) (TBNS) have been identified as a novel class of neutral, slow-binding inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov PTP1B is a key enzyme in metabolic signaling pathways, and its inhibition is a therapeutic strategy for conditions like diabetes and cancer. nih.gov The inhibitory mechanism involves the nitrostyrene derivative acting as a phosphotyrosine mimetic, which first binds non-covalently to the PTP1B active site. nih.gov This is followed by a nucleophilic attack from a key cysteine residue (Cys-215) in the enzyme's active site on the nitro group of the inhibitor, forming a reversible, covalent adduct. nih.gov The development of bromo-substituted chalcone (B49325) and retrochalcone derivatives has also been explored as a strategy for creating potent PTP1B inhibitors, underscoring the utility of bromine substitution in the design of these agents. nih.gov

Synthesis of Other Bioactive Compounds

The chemical reactivity of this compound extends to its use in synthesizing other compounds with potential biological activities. Its derivatives have been investigated for various therapeutic applications. For instance, studies on related nitrostyrene compounds have shown they can possess antibacterial and antifungal properties. nih.gov The core structure serves as a starting point for chemical modifications aimed at discovering new therapeutic agents. nih.gov

Agrochemical and Biocidal Applications

Beyond pharmaceuticals, the chemical properties of nitrostyrene derivatives are harnessed in the development of agrochemicals and biocides.

Precursor for Slimicides

The parent compound, β-nitrostyrene, is a known precursor for the synthesis of bromo-nitrostyrene, a compound utilized as a slimicide. wikipedia.org Slimicides are antimicrobial agents used to control the growth of slime-forming microorganisms in industrial water systems, such as those in pulp and paper manufacturing. The synthesis involves the treatment of β-nitrostyrene with bromine, highlighting a direct application pathway for bromo-nitrostyrene structures in industrial biocidal formulations. wikipedia.org

Research Findings Summary

Application AreaKey Findings
Pharmaceutical Synthesis Serves as a key precursor for 4-bromo-substituted phenethylamines and amphetamines. wikipedia.org
Biologically Active Scaffolds Acts as a versatile Michael acceptor, enabling the synthesis of diverse molecular frameworks for drug discovery. epa.gov
PTP1B Inhibition Derivatives of trans-beta-nitrostyrene are slow-binding inhibitors of PTP1B, a therapeutic target for diabetes. The mechanism involves forming a reversible covalent adduct with the enzyme's active site. nih.gov
Agrochemical Applications The related β-nitrostyrene is a precursor to bromo-nitrostyrene, which is used as an industrial slimicide. wikipedia.org

Biological and Biomedical Research Investigations of Trans 4 Bromo Beta Nitrostyrene Derivatives

Antimicrobial and Antifungal Activity

Derivatives of trans-4-Bromo-beta-nitrostyrene (B1348637) have demonstrated notable antimicrobial and antifungal properties, positioning them as subjects of significant interest in the quest for new therapeutic agents. These compounds have shown efficacy against a range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Research has highlighted the broad-spectrum potential of β-nitrostyrene derivatives. For instance, certain compounds have exhibited activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). researchgate.net Their fungicidal properties have also been documented, with studies showing inhibition of pathogenic Candida species, including the increasingly prevalent C. auris. nih.gov The mechanism of this antifungal action is believed to involve the disruption of the fungal cell wall. nih.gov

Structure-Activity Relationships (SARs)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications at various positions on the molecule can significantly influence their antimicrobial and antifungal potency.

The presence and nature of halogen substituents on the aromatic ring and the alkene side chain play a crucial role in the antimicrobial activity of β-nitrostyrene derivatives. mdpi.com Studies have shown that halogenation can enhance the biological efficacy of these compounds. mdpi.comnih.gov

Specifically, the introduction of a bromine atom at the 4-position of the aromatic ring, as in this compound, is a key feature. Further halogenation has been shown to potentiate antibacterial activity. nih.gov For example, research on halogenated 3-nitro-2H-chromenes, synthesized from nitrostyrenes, indicated that compounds with halogen substituents were effective against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The activity was further enhanced with the presence of additional halogen atoms, with a tri-halogenated derivative being the most potent. nih.gov

Fluorine-containing β-nitrostyrenes have also been identified as highly active antimicrobial agents. mdpi.com The high electronegativity of fluorine may influence the compound's binding affinity to bacterial enzymes. mdpi.com

A comparative study of halogen substituents (F, Br, Cl) at the para position of the benzene (B151609) ring of nitrostyrenes revealed their significant impact on antibacterial activity. mdpi.com This highlights the importance of the specific halogen and its position on the aromatic ring in determining the antimicrobial potency.

Substitutions at the β-position of the nitroalkene side chain have a profound effect on the antimicrobial properties of these compounds. The addition of a β-methyl group to β-nitrostyrenes has been shown to significantly enhance antibacterial activity. mdpi.commdpi.comnih.gov This enhancement is observed across various bacterial strains, including Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For example, the antibacterial activity of some aryl-hydroxy/methoxy substituted β-nitrostyrenes against S. aureus was improved by 2 to 8-fold with the addition of a β-methyl group. researchgate.net

Similarly, the introduction of a bromine atom at the β-position also leads to a significant enhancement of antibacterial activity. mdpi.com This supports the proposed mechanism of action involving a Michael addition reaction. mdpi.com

Table 1: Effect of Beta-Position Substituents on Antimicrobial Activity

Base Compound Beta-Substituent Observed Effect on Antimicrobial Activity
β-nitrostyreneMethylSignificantly enhanced antibacterial activity. mdpi.commdpi.comnih.gov
β-nitrostyreneBromineSignificantly enhanced antibacterial activity. mdpi.com

Substituents on the aromatic ring are a major determinant of the biological efficacy of β-nitrostyrene derivatives. mdpi.com The nature and position of these substituents can modulate the compound's antimicrobial and other biological activities.

Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are believed to be mediated through specific biochemical interactions.

A key proposed mechanism of action for β-nitrostyrenes is the Michael addition reaction with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.comnih.gov The electrophilic nature of the double bond in the nitroalkene side chain makes it susceptible to nucleophilic attack.

This covalent modification of essential enzymes and proteins can disrupt their function, leading to cell death. mdpi.com Cysteine-based Michael addition is a known strategy for the covalent conjugation of proteins. nih.govnih.gov The reaction is often irreversible and can lead to a lack of control over the biological process. nih.govrsc.org The formation of a covalent complex between β-nitrostyrene and cysteine at the catalytic site of enzymes like tyrosine phosphatases has been proposed as a mechanism of inhibition. mdpi.com This interaction is consistent with the observation that the addition of a β-bromo or β-methyl group, which can enhance the electrophilicity of the double bond, increases antimicrobial activity. mdpi.com

Enzyme Inhibition Studies

Tyrosine Kinase Inhibition

In addition to PTP1B, some beta-nitrostyrene derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs). Research has shown that certain derivatives can inhibit the activity of tyrosine kinases such as Src and Syk. This inhibitory action on PTKs has been linked to effects on cellular processes regulated by these enzymes.

Other Biological Activities

The inhibition of protein tyrosine kinases by beta-nitrostyrene derivatives has been associated with antiplatelet effects. Studies have demonstrated that these compounds can inhibit platelet aggregation induced by stimulants like thrombin or collagen. This suggests that beta-nitrostyrenes could represent a class of compounds with potential applications in conditions where antiplatelet activity is beneficial.

The parent compound, trans-beta-nitrostyrene (B46478) (TBNS), has been shown to exhibit pro-apoptotic effects in cancer cells. Research on colon cancer cell lines indicates that TBNS can induce apoptosis more rapidly than standard chemotherapeutic agents like 5-fluorouracil. This activity is linked to the activation of caspases, key enzymes in the apoptotic pathway. This suggests that nitrostyrene (B7858105) derivatives may have potential as anticancer agents by promoting programmed cell death in tumor cells.

Anti-inflammatory Studies

Currently, there is a notable lack of specific research investigating the anti-inflammatory properties of this compound and its direct derivatives. A comprehensive search of available scientific literature did not yield studies focused on the evaluation of these particular compounds for anti-inflammatory activity. While research has been conducted on the anti-inflammatory effects of other, structurally distinct chemical derivatives, the specific potential of the this compound scaffold in this therapeutic area remains unexplored. mdpi.comnih.govnih.govmdpi.comnih.govresearchgate.net

Antileishmanial Research

The scaffold of β-nitrostyrene, a parent structure to this compound, has been identified as a promising starting point for the development of new antileishmanial agents. nih.govresearchgate.net Leishmaniasis is a parasitic disease with significant global impact, and the search for more effective therapeutics is ongoing. nih.gov

In one study, the structural similarities between the 3-nitro-chromene and β-nitrostyrene scaffolds prompted the synthesis and evaluation of 3-nitro-chromene derivatives as potential antileishmanial compounds. nih.gov Researchers synthesized a series of fifteen 3-nitro-chromene derivatives from various β-nitrostyrenes and evaluated their activity against Leishmania tropica amastigotes, the clinically relevant form of the parasite that resides within host cells. nih.govresearchgate.net

The results of this investigation highlighted several compounds with notable antileishmanial activity. nih.gov The standard drug used for comparison was Glucantime. Among the synthesized derivatives, certain compounds demonstrated the highest activity. nih.gov For instance, compound 4m showed the most significant single-mode activity with a 50% inhibitory concentration (IC₅₀) of 142.3 ± 10.7 µg/mL. nih.gov In combination therapy with Glucantime, other derivatives such as 4d and 4n exhibited enhanced antileishmanial effects. nih.gov

The findings suggest that the β-nitrostyrene framework can be effectively modified to produce derivatives with potent antileishmanial properties. nih.govresearchgate.net The study underscores the potential of this class of compounds in the development of novel treatments for leishmaniasis. nih.gov

Table 1: Antileishmanial Activity of Synthesized Nitrochromene Derivatives against L. tropica Amastigotes

CompoundIC₅₀ (µg/mL) in Single ModeIC₅₀ (µg/mL) in Combination Therapy
4d Not specified as highest in single mode73.4 ± 1.9
4h 147.3 ± 5.0Not specified as highest in combination
4j 181.3 ± 6.7 (Lowest Activity)Not specified
4m 142.3 ± 10.7 (Highest Activity)Not specified
4n Not specified as highest in single mode74.3 ± 2.0
4o 144.3 ± 7.179.4 ± 3.1
Glucantime (Standard) 119.3 ± 3.2Not applicable

Data sourced from a study on nitrochromene derivatives synthesized from β-nitrostyrenes. nih.gov

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

¹H NMR for Structural Elucidation and Stereochemistry

Proton (¹H) NMR spectroscopy is instrumental in defining the structure and, crucially, the stereochemistry of trans-4-Bromo-beta-nitrostyrene (B1348637). The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the vinyl and aromatic protons are key indicators.

The trans configuration of the double bond is confirmed by the large coupling constant observed between the two vinyl protons, typically in the range of 12-18 Hz. This is a characteristic feature of protons in a trans orientation on a double bond.

The aromatic protons of the 4-bromophenyl group typically appear as a pair of doublets (an AA'BB' system) due to the symmetry of the para-substituted ring. The protons ortho to the bromine atom will have a different chemical shift from the protons ortho to the vinyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Vinyl Hα 7.5 - 7.7 Doublet ~13-16
Vinyl Hβ 7.9 - 8.1 Doublet ~13-16
Aromatic H (ortho to vinyl) 7.4 - 7.6 Doublet ~8-9

Note: This is a predicted data table based on analogous compounds.

¹³C NMR for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their chemical environment. The vinyl carbons are expected to appear in the region of 130-150 ppm. The aromatic carbons will also have characteristic shifts, with the carbon atom bonded to the bromine atom (ipso-carbon) showing a signal at a lower field compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Vinyl Cα ~138
Vinyl Cβ ~140
Aromatic C (ipso to Br) ~125
Aromatic C (ortho to Br) ~132
Aromatic C (ortho to vinyl) ~130

Note: This is a predicted data table based on analogous compounds.

EXSY NMR for Exchange Processes

Exchange Spectroscopy (EXSY) is an NMR technique used to study chemical exchange processes, such as conformational changes or slow chemical reactions. The EXSY experiment is mechanistically identical to the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Cross-peaks in an EXSY spectrum indicate that two or more species are in exchange.

For a rigid molecule like this compound under standard conditions, significant chemical exchange processes are not expected. Therefore, an EXSY spectrum would likely show only diagonal peaks, confirming the structural integrity of the molecule under the experimental conditions. However, if the molecule were involved in a dynamic equilibrium, such as a slow isomerization to the cis-isomer, EXSY could be used to detect and quantify the rate of this process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

GC-MS for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities. The separated components then enter the mass spectrometer, where they are ionized and detected.

Commercial suppliers of this compound often use GC to assess the purity of their products, with typical purities being 98.5% or higher. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation patterns for nitrostyrenes include the loss of the nitro group (NO₂) and other characteristic fragments of the styrenyl system.

Table 3: Predicted Mass Spectrometry Data for this compound

Fragment Predicted m/z Notes
[M]⁺ 227/229 Molecular ion with characteristic bromine isotope pattern
[M-NO₂]⁺ 181/183 Loss of the nitro group
[C₈H₆Br]⁺ 181/183

Note: This is a predicted data table based on common fragmentation patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands for the nitro group (NO₂) are expected. These typically appear as two strong bands, one for the asymmetric stretching vibration (around 1500-1560 cm⁻¹) and one for the symmetric stretching vibration (around 1300-1360 cm⁻¹). The trans C=C double bond stretching vibration usually appears in the region of 1620-1650 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would also show a strong band for the C=C stretching vibration. The symmetric nitro stretch is also typically strong in the Raman spectrum. The complementarity of IR and Raman spectroscopy can be useful in assigning vibrational modes. For instance, highly symmetric vibrations often give strong signals in Raman spectra and weak signals in IR spectra.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1300 - 1360
C=C Stretch (trans) 1620 - 1650
C-H (vinyl) Stretch ~3050
C-H (aromatic) Stretch ~3030

Note: This is a predicted data table based on characteristic group frequencies.

FT-IR for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of molecular bonds. In this compound, the FT-IR spectrum exhibits characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peaks are associated with the nitro group (NO₂), the carbon-carbon double bond (C=C) of the vinyl group, the aromatic ring, and the carbon-bromine (C-Br) bond. The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C=C stretching vibration of the conjugated alkene is observed in the 1650-1620 cm⁻¹ range. Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations provide information about the substitution pattern on the benzene (B151609) ring. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which typically appears in the lower frequency "fingerprint" region of the spectrum. A product specification sheet for a commercial sample of this compound confirms that its infrared spectrum is consistent with its structure researchgate.netresearchgate.net.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1560-1500
Nitro (NO₂) Symmetric Stretch 1360-1300
Alkene (C=C) Stretch 1650-1620
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch ~1600, ~1475
C-Br Stretch 700-500

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy, a complementary technique to FT-IR, provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy offers valuable insights into the molecular backbone and the symmetry of its functional groups.

The Raman spectrum is often characterized by a strong band for the C=C double bond stretch, which is highly Raman active due to the polarizability of the π-electron system. Studies on similar trans-nitrostyrene derivatives show a strong Raman line for the C=C stretching mode around 1641 cm⁻¹ mdpi.com. Another key feature is the symmetric stretching vibration of the nitro group, which also gives rise to a strong and characteristic Raman peak, typically observed around 1346 cm⁻¹ in related cis-isomers, with the trans-isomer appearing at a slightly lower frequency mdpi.com. The aromatic ring vibrations also produce distinct peaks in the Raman spectrum. The analysis of these vibrational modes can help in confirming the trans configuration of the double bond and in understanding the electronic effects of the bromo and nitro substituents on the styrene (B11656) framework.

Interactive Table: Key Raman Shifts for this compound

Vibrational Mode Typical Raman Shift (cm⁻¹) Intensity
C=C Stretch ~1640 Strong
NO₂ Symmetric Stretch ~1340 Strong
Aromatic Ring Breathing ~1000 Medium
C-H Bending 1100-1200 Medium-Weak
C-Br Stretch 200-400 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for studying conjugated systems like this compound.

Electronic Transitions and Optical Properties

The UV-Vis spectrum of this compound is dominated by a strong absorption band in the ultraviolet region. For the parent compound, trans-β-nitrostyrene, a strong absorption maximum (λmax) is observed at approximately 312 nm in a dichloromethane (B109758) solution nih.gov. This absorption is attributed to an allowed π to π* (π→π) electronic transition, which has significant charge-transfer character nih.gov. This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system that extends from the phenyl ring, across the vinyl bridge, to the nitro group. The presence of the bromo substituent on the phenyl ring can influence the position and intensity of this absorption maximum. Due to this strong absorption, which can extend into the visible region at higher concentrations, the compound typically appears as a yellow to yellow-green solid researchgate.netresearchgate.net.

Monitoring Reaction Progress and Mechanism Studies

The intense UV-Vis absorption of this compound makes this technique an excellent tool for monitoring the progress of chemical reactions. As the compound is consumed in a reaction, its characteristic absorbance will decrease over time. This change in absorbance is directly proportional to the change in concentration, allowing for the determination of reaction kinetics.

For example, UV-Vis spectroscopy has been used to monitor the [2+2] photocycloaddition reactions of trans-β-nitrostyrene with olefins nih.gov. The disappearance of the nitrostyrene (B7858105) absorption band can be tracked to determine the reaction rate and completion. Similarly, in reduction reactions where the nitro group is converted to an amino group, the conjugated system is altered, leading to a significant change in the UV-Vis spectrum. This allows for real-time monitoring of the conversion of the starting material to the product. By taking aliquots of a reaction mixture at regular intervals and measuring their absorbance, a kinetic profile of the reaction can be constructed lookchem.commdma.ch.

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, the electron density map of the molecule can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

Determination of Crystal Structure and Absolute Configuration

For an unambiguous determination of the molecular geometry and the packing of molecules in the crystal lattice, single-crystal X-ray diffraction is the definitive method wikipedia.org. This technique would allow for the precise measurement of all bond lengths and angles in this compound, confirming the trans geometry of the double bond and the planarity of the molecule. Furthermore, it would reveal the crystal system, space group, and unit cell dimensions.

The absolute configuration of a chiral molecule can also be determined using X-ray crystallography, often by using anomalous dispersion effects. While this compound is not chiral, in a crystal that crystallizes in a non-centrosymmetric space group, the absolute structure could be determined.

A comprehensive search of scientific databases, including the Cambridge Structural Database (CSD), did not yield a specific, publicly available single-crystal X-ray structure for this compound. While crystallographic data for numerous other substituted nitrostyrenes exist, the specific data for the title compound is not available in these resources researchgate.netnih.govnih.gov. Therefore, a detailed discussion of its crystal structure and absolute configuration based on experimental X-ray diffraction data cannot be provided at this time.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The intermolecular interactions of this compound are crucial in determining its solid-state structure and its interactions with biological macromolecules. These non-covalent interactions are primarily driven by the electronic properties of its constituent functional groups.

Hydrogen Bonding: While this compound itself does not possess strong hydrogen bond donors, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as water or amino acid residues in a protein, intermolecular hydrogen bonds of the type C-H···O or N-H···O can be formed. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in the crystal packing and molecular recognition processes.

Halogen Bonding: A key intermolecular interaction involving this compound is halogen bonding. nih.gov The bromine atom, being a halogen, possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Br covalent bond. usu.edu This positive region can interact favorably with a nucleophilic or electron-rich area on an adjacent molecule, such as the lone pair of electrons on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. The directionality of the halogen bond is a defining characteristic, with the C-Br···Nu (where Nu is a nucleophile) angle typically being close to 180°. In the solid state, these interactions can lead to the formation of well-defined supramolecular structures. ias.ac.in

Computational studies on similar halogenated molecules have provided insights into the nature and strength of these interactions. For instance, the interaction energy of halogen bonds can be comparable to that of conventional hydrogen bonds. The presence of the electron-withdrawing nitro group in this compound can further enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools for elucidating the structural, electronic, and reactive properties of this compound at the atomic level. These methods provide insights that complement experimental findings and aid in the rational design of new molecules with desired properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. DFT calculations can provide accurate predictions of various molecular properties of this compound, including its optimized geometry (bond lengths and angles), vibrational frequencies, and electronic properties. For instance, the geometry of the molecule can be optimized to find its most stable conformation. DFT calculations on β-nitrostyrene and its derivatives have been employed to study reaction mechanisms and conformational preferences. imist.ma

Table 1: Representative DFT-Calculated Properties for Substituted β-Nitrostyrenes.
PropertyCalculated Value (Representative)Method/Basis Set
Optimized Bond Length (C=C)~1.35 ÅB3LYP/6-31G
Optimized Bond Length (C-NO2)~1.48 ÅB3LYP/6-31G
Vibrational Frequency (NO2 symmetric stretch)~1350 cm⁻¹B3LYP/6-31G*

Note: The values in the table are representative for substituted β-nitrostyrenes and may vary for this compound.

HOMO-LUMO Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the styryl fragment, which is rich in π-electrons, while the LUMO is likely to be centered on the electron-withdrawing nitrovinyl group. This distribution suggests that the molecule will be susceptible to nucleophilic attack at the β-carbon of the nitrovinyl group. The presence of the bromine atom and the nitro group influences the energies of these orbitals.

Table 2: Representative HOMO-LUMO Energies and Gap for Substituted β-Nitrostyrenes.
ParameterEnergy (eV) (Representative)
HOMO Energy-6.5 to -7.5
LUMO Energy-2.0 to -3.0
HOMO-LUMO Gap4.0 to 5.0

Note: The values in the table are representative for substituted β-nitrostyrenes and may vary for this compound.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the MESP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. mdpi.com Conversely, a region of positive potential would be anticipated around the β-carbon of the nitrovinyl group, consistent with its susceptibility to nucleophilic attack. Furthermore, a positive σ-hole on the bromine atom would be visible, indicating its potential for halogen bonding. usu.edu

Molecular Docking Simulations (e.g., for Enzyme Inhibition)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. mdpi.com

Derivatives of β-nitrostyrene have been investigated as potential inhibitors of various enzymes. mdpi.com Molecular docking simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could reveal how the bromo and nitro functionalities contribute to binding and specificity for a particular enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) studies are computational methods used to establish a mathematical relationship between the chemical structure or properties of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a particular biological effect.

Conformational Analysis

The conformational landscape of trans-4-Bromo-β-nitrostyrene, like other β-nitrostyrene derivatives, is a subject of significant interest in chemical research due to the influence of molecular geometry on its chemical reactivity and potential biological activity. bohrium.com The conformation of the molecule is primarily dictated by the rotational freedom around the single bonds connecting the phenyl ring to the vinyl group and the vinyl group to the nitro group. Research efforts have employed a combination of spectroscopic techniques and computational modeling to elucidate the most stable conformations and the energy barriers to internal rotation. bohrium.comresearchgate.net

Detailed conformational analysis of β-nitrostyrene derivatives has been performed using Raman spectroscopy in conjunction with ab initio molecular orbital (MO) calculations. bohrium.com These studies indicate that the conformational preferences are largely governed by the interplay of electronic and steric effects. bohrium.com A strong preference for planarity is observed in the orientation of the carbon side chain relative to the aromatic ring, a conformation that maximizes π-electron delocalization across the molecule. bohrium.com This planar structure is considered the most stable conformer. bohrium.com

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in exploring the potential energy surface of these molecules. bohrium.com For instance, geometry optimization and frequency calculations for β-nitrostyrene derivatives have been successfully carried out using DFT with the B3LYP functional and basis sets such as 6-31G* and 6-31G**. bohrium.com Such calculations provide insights into the optimized geometrical parameters of the most stable conformers and help in assigning vibrational spectra obtained experimentally. bohrium.comresearchgate.net Good agreement between experimentally observed and calculated frequency values lends confidence to the theoretical models. bohrium.com

Deviations from a completely planar structure can arise from steric hindrance between substituents on the phenyl ring and the vinyl group. bohrium.com However, for trans-4-Bromo-β-nitrostyrene, the bromine atom at the para position is not expected to introduce significant steric strain that would force the vinylnitro group out of the plane of the phenyl ring. The stabilizing effect of π-electron delocalization is the dominant factor determining its conformational behavior. bohrium.com

High-level theoretical studies on analogous molecules like trans-stilbene (B89595), which shares the phenyl-vinyl backbone, further support the preference for a planar ground state. researchgate.net Advanced computational methods have been used to accurately determine the relative energies of stationary points on the potential energy surface, including transition states for rotation. researchgate.net These benchmark calculations have concluded that, in a vacuum, the absolute energy minimum for trans-stilbene corresponds to a strictly planar molecule. researchgate.net The investigation of rotational barriers for the phenyl rings and the central C=C bond provides a deeper understanding of the molecule's dynamic conformational properties. researchgate.net

The table below summarizes the computational approaches often employed in the conformational analysis of β-nitrostyrene derivatives and related compounds.

Computational Method Basis Set Application
Density Functional Theory (DFT) - B3LYP6-31G*, 6-31G**Geometry optimization, Vibrational frequency calculations
Møller-Plesset Perturbation Theory (MP2, MP3)aug-cc-pVDZ, and largerHigh-accuracy energy calculations, Geometry optimization
Coupled Cluster (CCSD, CCSD(T))Basis sets of increasing sizeBenchmark calculations for relative energies and rotational barriers

The conformational analysis of trans-4-Bromo-β-nitrostyrene is crucial for understanding its structure-activity relationships. bohrium.com The planar conformation facilitates electronic communication throughout the molecule, which is a key determinant of its chemical and physical properties.

Environmental and Safety Considerations in Research Settings

Toxicity and Hazard Assessment in Research

trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon classified as a combustible solid. sigmaaldrich.comamerigoscientific.comsigmaaldrich.com Research and safety data indicate that it poses several hazards, requiring careful handling in a laboratory setting.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), trans-4-bromo-β-nitrostyrene is designated as a warning-level hazard. nih.gov The primary health concerns associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation. nih.govfishersci.comthermofisher.com It is also considered harmful if swallowed, in contact with skin, or inhaled. thermofisher.com Prolonged or repeated exposure may cause damage to organs. thermofisher.com

GHS Hazard Classifications for trans-4-Bromo-β-nitrostyrene

Hazard Class Category Signal Word Hazard Statement
Skin Corrosion/Irritation 2 Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2A Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure 3 Warning H335: May cause respiratory irritation

Data sourced from PubChem CID 688204 nih.gov

Handling Precautions and Safety Guidelines in Laboratories

Due to its hazardous nature, strict safety protocols are necessary when working with trans-4-bromo-β-nitrostyrene in a research environment. fishersci.com Standard laboratory practice dictates the use of personal protective equipment (PPE) to minimize exposure. sigmaaldrich.comsigmaaldrich.com

Recommended Personal Protective Equipment (PPE):

Eye Protection: Safety glasses with side-shields or goggles are essential to prevent eye contact. sigmaaldrich.comsigmaaldrich.comfishersci.com

Hand Protection: Chemical-resistant gloves must be worn to avoid skin contact. sigmaaldrich.comsigmaaldrich.comfishersci.com

Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US) dust mask, should be used. sigmaaldrich.comsigmaaldrich.comfishersci.com

Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contamination. fishersci.com

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to control airborne exposure. thermofisher.comchemicalbook.com It is also crucial to have eyewash stations and safety showers readily accessible in the immediate vicinity of the workstation. thermofisher.com

First Aid Measures:

In case of eye contact: Rinse cautiously with water for several minutes. fishersci.comchemicalbook.com

In case of skin contact: Wash the affected area with plenty of soap and water. fishersci.comchemicalbook.com

If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. chemicalbook.com

If swallowed: Rinse the mouth with water and seek medical attention. chemicalbook.com

Research on Potential Toxicity Mechanisms

While specific research on the toxicity mechanisms of trans-4-bromo-β-nitrostyrene is limited, studies on related β-nitrostyrene compounds provide some insight. For instance, research on trans-4-methoxy-β-nitrostyrene, a derivative, has explored its cardiovascular effects in animal models. frontiersin.orgnih.gov These studies indicate that some β-nitrostyrene derivatives can induce vasorelaxation through various pathways, including the activation of soluble guanylate cyclase and potassium channels, as well as the inhibition of calcium influx. nih.gov

A study by the National Toxicology Program on β-bromo-β-nitrostyrene administered orally to rats and mice found it to be toxic. nih.gov The study observed inflammation, fibrosis, and ulceration in the forestomach of rats, as well as degenerative changes in the nasal turbinate epithelium. nih.gov In mice, the compound caused necrosis, hemorrhage, and inflammation in the gallbladder. nih.gov These findings suggest that the gastrointestinal tract and related organs are potential targets of toxicity for this class of compounds.

Environmental Fate and Impact in Research Waste Management

Proper management of waste containing trans-4-bromo-β-nitrostyrene is crucial to mitigate potential environmental impact.

Degradation Pathways and Products

Detailed studies on the specific environmental degradation pathways of trans-4-bromo-β-nitrostyrene are not extensively documented in the available literature. However, upon combustion, it is expected to produce hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas. chemicalbook.com

Disposal Considerations in Academic Laboratories

In an academic laboratory setting, waste trans-4-bromo-β-nitrostyrene and its containers must be disposed of in accordance with institutional, local, state, and federal regulations. The compound should not be allowed to enter drains or the environment. fishersci.comchemicalbook.com

For disposal, the material should be collected in suitable, closed containers. fishersci.comchemicalbook.com These containers should then be handled by an approved waste disposal service. fishersci.com It is imperative to consult with the institution's environmental health and safety office for specific guidance on the proper disposal procedures for this chemical.

Q & A

Basic: What synthetic methodologies are recommended for preparing trans-4-bromo-β-nitrostyrene with high stereochemical purity?

Methodological Answer:
The synthesis typically involves a nitroaldol (Henry) reaction between 4-bromobenzaldehyde and nitromethane under basic conditions (e.g., ammonium acetate or KOH), followed by dehydration to form the α,β-unsaturated nitroolefin. To ensure trans stereoselectivity, reaction conditions such as solvent polarity (e.g., ethanol or THF), temperature (25–60°C), and catalyst choice (e.g., chiral amines for enantioselective synthesis) must be optimized. Characterization via 1H^1H-NMR should confirm the trans configuration by observing a coupling constant (JJ) of 12–14 Hz for the β-vinylic protons .

Advanced: How can researchers resolve contradictions in crystallographic data for trans-4-bromo-β-nitrostyrene derivatives?

Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from differences in crystal packing, solvent inclusion, or measurement resolution. To address this:

  • Perform single-crystal X-ray diffraction (SCXRD) at multiple temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects.
  • Compare with density functional theory (DFT)-optimized geometries to validate experimental observations.
  • Use high-resolution SCXRD (e.g., < 0.8 Å resolution) to minimize errors, as demonstrated in structurally related nitroolefins .

Basic: What spectroscopic techniques are critical for confirming the structure of trans-4-bromo-β-nitrostyrene?

Methodological Answer:

  • 1H^1H-NMR : Look for a doublet of doublets (~δ 7.5–8.0 ppm) for the β-vinylic protons (Jtrans1214 HzJ_{trans} \approx 12–14 \text{ Hz}).
  • IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm1^{-1}) and C=C stretching (~1630 cm1^{-1}).
  • X-ray Crystallography : Resolve the trans configuration unambiguously, as shown in analogous nitrostyrene derivatives .

Advanced: How can computational modeling aid in predicting reactivity patterns of trans-4-bromo-β-nitrostyrene in cycloaddition reactions?

Methodological Answer:

  • Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (FMOs) and identify sites of nucleophilic/electrophilic reactivity.
  • Simulate transition states for Diels-Alder or [3+2] cycloadditions to predict regioselectivity and stereochemical outcomes.
  • Validate predictions experimentally via 13C^{13}\text{C}-NMR or SCXRD to confirm adduct structures .

Basic: What are the key stability considerations for handling trans-4-bromo-β-nitrostyrene in air-sensitive reactions?

Methodological Answer:

  • Storage : Keep under inert atmosphere (Ar/N2_2) at –20°C to prevent decomposition via hydrolysis or photodegradation.
  • Handling : Use amber glassware to minimize light exposure, as nitroolefins are prone to radical-mediated degradation.
  • Purity Monitoring : Regularly check via TLC (hexane/EtOAc) or HPLC to detect degradation products (e.g., nitroso intermediates) .

Advanced: How can kinetic vs. thermodynamic control be leveraged in reactions involving trans-4-bromo-β-nitrostyrene?

Methodological Answer:

  • Kinetic Control : Use low temperatures (–78°C) and bulky bases (e.g., LDA) to favor faster-forming intermediates (e.g., enolate adducts).
  • Thermodynamic Control : Prolonged heating (reflux in toluene) or acid catalysis may drive equilibration to more stable products (e.g., conjugated dienes).
  • Monitor reaction progress via in-situ FTIR or 1H^1\text{H}-NMR to distinguish pathways .

Basic: What are the primary applications of trans-4-bromo-β-nitrostyrene in organic synthesis?

Methodological Answer:

  • Cross-Coupling : The bromo substituent enables Suzuki-Miyaura couplings with aryl boronic acids.
  • Cycloadditions : Acts as a dienophile in Diels-Alder reactions to synthesize nitro-substituted cyclohexenes.
  • Nucleophilic Additions : Reacts with Grignard reagents or enolates to form β-substituted nitroalkanes .

Advanced: How can researchers mitigate challenges in regioselective functionalization of trans-4-bromo-β-nitrostyrene?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to shield reactive sites during halogenation or nitration.
  • Metal Catalysis : Use Pd(0) or Cu(I) catalysts to direct C–H activation at specific positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at the para position relative to the nitro group .

Basic: What safety protocols are essential for working with trans-4-bromo-β-nitrostyrene?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of volatile nitro compounds.
  • Waste Disposal : Neutralize with aqueous NaHCO3_3 before disposal in halogenated waste containers .

Advanced: How can researchers address low yields in multi-step syntheses using trans-4-bromo-β-nitrostyrene?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., NH4 _4Cl) to stabilize reactive intermediates.
  • Flow Chemistry : Improve efficiency by isolating unstable intermediates in continuous flow systems.
  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) via statistical modeling to maximize yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.